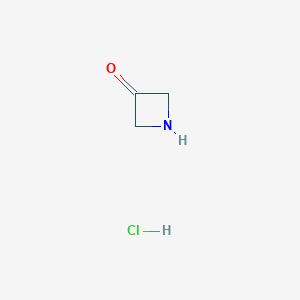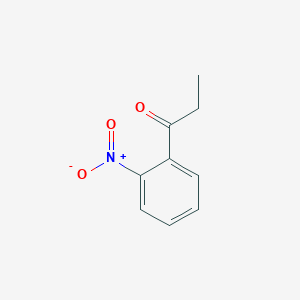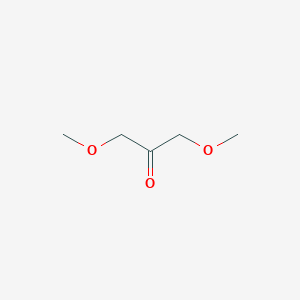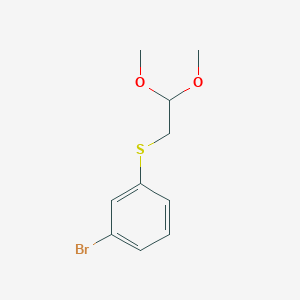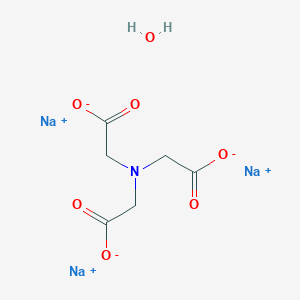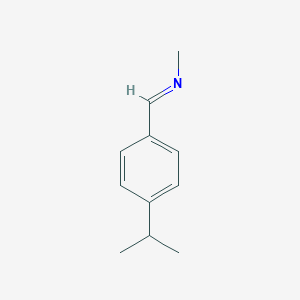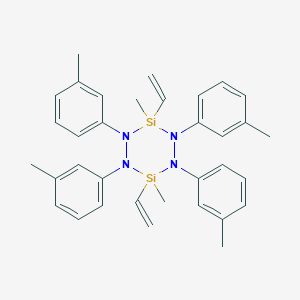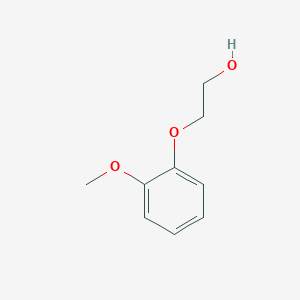
2-(2-Metoxifenoxi)etanol
Descripción general
Descripción
2-(2-Methoxyphenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is used in various industrial applications, including as a solvent and an intermediate in the synthesis of other chemicals. It is also known for its role in the production of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other phenoxy compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, such as beta-blockers and other cardiovascular drugs.
Industry: 2-(2-Methoxyphenoxy)ethanol is used in the production of agrochemicals, including herbicides and insecticides. It is also employed in the manufacture of polymers and resins.
Mecanismo De Acción
Target of Action
2-(2-Methoxyphenoxy)ethanol (2-MPE) is a metabolite of propanediol . Propanediol is a precursor in the synthesis of polyurethanes . The primary targets of 2-MPE are monooxygenases, which are enzymes that catalyze the incorporation of one of the atoms of molecular oxygen into an organic substrate while the other atom is reduced to water .
Mode of Action
2-MPE interacts with its target, monooxygenases, and can be oxidized by these enzymes to form syringyl and other reactive metabolites . This interaction results in the transformation of 2-MPE into different metabolites, which can have various effects on the body .
Biochemical Pathways
The biochemical pathway affected by 2-MPE involves the oxidation of the compound by monooxygenases . This process forms syringyl and other reactive metabolites . Basic hydrolysis may also produce monomers such as phenols, alcohols, and carboxylic acids .
Result of Action
The oxidation of 2-MPE by monooxygenases results in the formation of syringyl and other reactive metabolites . These metabolites can have various effects on the body. For example, syringyl is one of the metabolic products of 2-MPE, which has been shown to be resistant to degradation by basidiomycete fungi .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(2-Methoxyphenoxy)ethanol are largely derived from its interactions with various enzymes, proteins, and other biomolecules. It can be oxidized by monooxygenases to form syringyl and other reactive metabolites
Molecular Mechanism
It is known that it can be oxidized by monooxygenases to form syringyl and other reactive metabolites These metabolites may interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
2-(2-Methoxyphenoxy)ethanol is involved in the metabolic pathway of propanediol, a precursor in the synthesis of polyurethanes . It can be oxidized by monooxygenases to form syringyl and other reactive metabolites
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of guaiacol (2-methoxyphenol) with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:
C7H8O2+C2H4O→C9H12O3
Another method involves the reaction of 2-methoxyphenol with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide. This method also yields 2-(2-Methoxyphenoxy)ethanol with high efficiency.
Industrial Production Methods
In industrial settings, 2-(2-Methoxyphenoxy)ethanol is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a steady production rate. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2-(2-Methoxyphenoxy)ethanol to its corresponding alcohols or ethers. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl group in 2-(2-Methoxyphenoxy)ethanol can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 2-(2-Methoxyphenoxy)acetaldehyde or 2-(2-Methoxyphenoxy)acetic acid.
Reduction: 2-(2-Methoxyphenoxy)ethanol derivatives with reduced functional groups.
Substitution: Halogenated or alkylated derivatives of 2-(2-Methoxyphenoxy)ethanol.
Comparación Con Compuestos Similares
2-(2-Methoxyphenoxy)ethanol can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)ethylamine: This compound has an amine group instead of a hydroxyl group, which gives it different chemical properties and reactivity.
2-(2-Methoxyphenoxy)acetic acid: This compound has a carboxylic acid group, making it more acidic and reactive in different chemical environments.
2-(2-Methoxyphenoxy)acetaldehyde: This compound has an aldehyde group, which makes it more prone to oxidation and reduction reactions.
The uniqueness of 2-(2-Methoxyphenoxy)ethanol lies in its balanced chemical properties, making it versatile for various applications in synthesis, research, and industry.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396669 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18181-71-0 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Methoxyphenoxy)ethanol in lignin research?
A: 2-(2-Methoxyphenoxy)ethanol serves as a model compound mimicking the β-O-4 linkage, a prevalent bond found in lignin. [, , ] This bond's cleavage is crucial for breaking down lignin, a complex polymer in plant cell walls, during processes like paper pulping. By studying 2-(2-Methoxyphenoxy)ethanol, researchers gain insights into lignin depolymerization mechanisms and can develop more efficient and environmentally friendly methods for lignin utilization. [, , ]
Q2: How does the presence of a phenolic hydroxyl group affect the acidolysis of 2-(2-Methoxyphenoxy)ethanol?
A: Research indicates that the presence of a phenolic hydroxyl group significantly impacts the acidolysis of 2-(2-Methoxyphenoxy)ethanol. In studies comparing 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol (phenolic) and its non-phenolic counterpart, a notable difference arises in the initial reaction pathway. [] The phenolic compound can undergo direct β-O-4 bond cleavage without first converting to the enol ether intermediate, a pathway not observed in the non-phenolic compound. This difference highlights the role of the phenolic hydroxyl group in influencing the reaction mechanism and product distribution during acidolysis. []
Q3: What is the role of anthrahydroquinone in the cleavage of the β-O-4 bond in 2-(2-Methoxyphenoxy)ethanol derivatives?
A: Anthrahydroquinone (AHQ) plays a crucial role in cleaving the β-O-4 bond in lignin model compounds like 2-(2-Methoxyphenoxy)ethanol derivatives. Studies have shown that AHQ reacts with the quinone methide intermediate, formed during alkaline conditions, to generate an AHQ-quinone methide adduct. [, , ] This adduct, less stable than its anthrone counterpart, undergoes cleavage under alkaline conditions, yielding guaiacol and 2-methoxy-4-vinylphenol. [, , ] These findings suggest that AHQ facilitates lignin depolymerization by promoting β-O-4 bond cleavage via the formation of this key intermediate.
Q4: Can the α-hydroxyl group in 2-(2-Methoxyphenoxy)ethanol be selectively removed, and why is this significant?
A: Yes, research has demonstrated the selective removal of the α-hydroxyl group in 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, a derivative of 2-(2-Methoxyphenoxy)ethanol, using trifluoroacetic acid and triethylsilane. [] This reaction is highly chemoselective, leaving the β-O-4 linkage and phenolic groups intact. This selectivity is important because it provides a pathway to modify the lignin structure without disrupting crucial linkages, potentially influencing properties like lignin's reactivity and color stability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
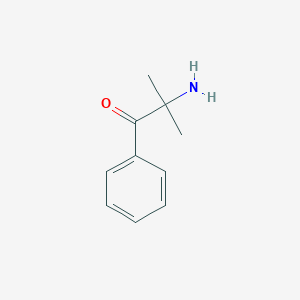
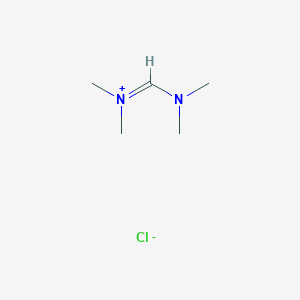
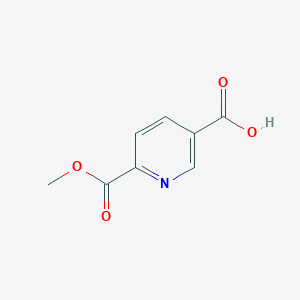
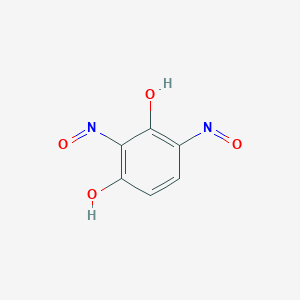
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
